![molecular formula C26H18N2O3S B2734649 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxybenzamide CAS No. 361159-57-1](/img/structure/B2734649.png)

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

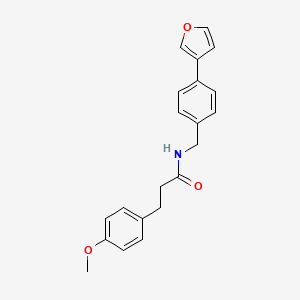

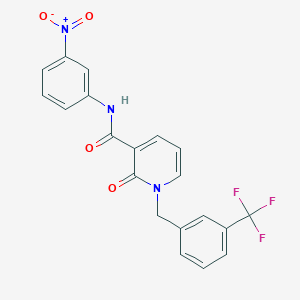

The compound “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxybenzamide” is a complex organic molecule that contains a benzothiazole moiety . Benzothiazole is a heterocyclic compound; it’s a type of organic compound that has a ring structure containing atoms of at least two different elements. In this case, the ring contains carbon, nitrogen, and sulfur atoms .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the types of bonds in the molecule and the arrangement of its atoms .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the other functional groups present in the molecule. The reactions could involve the benzothiazole moiety itself or other parts of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

Benzothiazole-based compounds have shown significant anti-tubercular activity. They have been synthesized through various synthetic pathways and compared with standard reference drugs. The new benzothiazole derivatives have shown better inhibition potency against M. tuberculosis .

Antibacterial Agents

Some novel N’-(1,3-benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated as antibacterial agents. These compounds have shown variable activity against tested Gram-positive and Gram-negative bacterial strains .

Antifungal Activity

Benzothiazole derivatives have been evaluated for their antifungal activities against various strains such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .

Anticonvulsant Activity

Benzothiazole derivatives have been evaluated quantitatively for their anticonvulsant activity. Some compounds showed significant effects, with ED50 values of 46.1 and 64.3 mg kg−1, and protective index (PI) of 6.34 and 4.11, respectively .

COX-1 Inhibitory Activity

Some benzothiazole derivatives have shown weak COX-1 inhibitory activity. The inhibitory concentrations (IC50) of these compounds were compared with the selective COX-1 inhibitor (indomethacin, IC50=0.04 μM) and the non-selective COX inhibitor (diclofenac, IC50=5.12 μM) .

Light-Emitting Materials

Benzothiazole-based coumarin compounds have been synthesized for potential use in light-emitting materials. These compounds have shown strong luminescence in solution and in the solid state .

Wirkmechanismus

The mechanism of action of a compound like this would depend on its intended use. For example, some benzothiazole derivatives have been studied for their anti-tubercular activity . The mechanism of action in such cases would involve interactions with biological targets that inhibit the growth of the tuberculosis bacteria .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O3S/c29-22-15-14-17(16-20(22)26-28-21-11-5-7-13-24(21)32-26)27-25(30)19-10-4-6-12-23(19)31-18-8-2-1-3-9-18/h1-16,29H,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJFAVDKKWOGRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-([1,1'-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole](/img/structure/B2734567.png)

![6-Benzyl-8-(4-ethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2734572.png)

![3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2734577.png)

![N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2734578.png)

![(3-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2734579.png)

![3-[(4-Chlorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2734580.png)

![Benzyl 4-(dimethylamino)-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B2734584.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2734586.png)